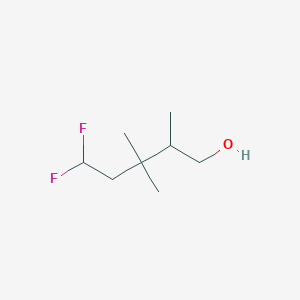![molecular formula C14H13NO6 B2481300 5-[(1,3-Benzodioxol-5-ylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 369398-78-7](/img/structure/B2481300.png)
5-[(1,3-Benzodioxol-5-ylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(1,3-Benzodioxol-5-ylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione, also known as BMDAM, is a synthetic compound that has gained significant attention in the scientific community due to its potential use as a therapeutic agent. BMDAM belongs to the class of compounds known as quinone methides, which have been shown to possess a wide range of biological activities.
Scientific Research Applications
Synthesis and Chemical Reactivity
The compound 5-[(1,3-Benzodioxol-5-ylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione represents a class of chemicals that have been extensively studied for their synthetic applications and chemical reactivity. It is derived from Meldrum's acid derivatives, which are utilized in various synthetic routes due to their reactivity and versatility. A particular focus has been on the synthesis and reactions of similar compounds, such as 5-[Amino(thiomethyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione, which is obtained in excellent yield and demonstrates diverse chemical reactivity, including the formation of sulfoxide derivatives and triphenylphosphonium salts (Al-Sheikh et al., 2009).
Crystal Structure and Vibrational Properties
The structural and vibrational properties of Meldrum’s acid derivatives have been a subject of interest, with studies combining experimental techniques such as Raman and FT-IR spectroscopy and density functional theory (DFT) calculations. This approach helps in understanding the molecular structure and vibrational spectra of these compounds, providing insights into their physical and chemical properties (Toledo et al., 2015).
Potential Antimicrobial Applications
A derivative of Meldrum's acid, specifically synthesized for structural characterization, has shown potential antimicrobial properties. This includes a new derivative synthesized and characterized using single crystal X-ray diffraction technique, with its antibacterial potential evaluated through antimicrobial activity and antibiotic resistance modulatory activity analyses (Campelo et al., 2017).
Supramolecular Structures
The study of supramolecular structures of Meldrum's acid derivatives reveals insights into their crystal packing arrangements. This includes the analysis of compounds such as 2,2-dimethyl-5-[3-(4-methylphenyl)-2-propenylidene]-1,3-dioxane-4,6-dione, highlighting how weak C-H...O hydrogen bonds form dimers and tetramers, contributing to their structural stability and potential applications (Low et al., 2002).
Synthesis of Drug Precursors
The compound under discussion is part of a broader class of chemicals used in the synthesis of drug precursors. For instance, the preparation of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives from similar Meldrum’s acid derivatives showcases their utility in drug development processes (Dotsenko et al., 2019).
Mechanism of Action
Target of Action
The primary target of this compound is microtubules and their component protein, tubulin . Tubulin is a leading target for anticancer agents .
Mode of Action
The compound interacts with its targets, causing mitotic blockade and cell apoptosis . This is achieved by modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Biochemical Pathways
The affected pathway is the microtubule assembly pathway . The compound’s interaction with tubulin disrupts the normal function of microtubules, leading to cell cycle arrest and apoptosis .
Result of Action
The compound’s action results in cell cycle arrest at the S phase and the induction of apoptosis in cancer cells . This leads to a decrease in the proliferation of cancer cells .
Action Environment
The environment in which the compound acts can influence its action, efficacy, and stability. Factors such as pH levels, temperature, and the presence of other molecules can affect the compound’s effectiveness. For instance, the compound has been identified as an effective inhibitor of carbonic anhydrase (CA) , especially tumor-associated isozyme CA IX. This enzyme is involved in pH regulation in tumor cells, making it a target for anticancer therapy.
properties
IUPAC Name |
5-[(1,3-benzodioxol-5-ylamino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO6/c1-14(2)20-12(16)9(13(17)21-14)6-15-8-3-4-10-11(5-8)19-7-18-10/h3-6,15H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXEOGNQVOPBZRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CNC2=CC3=C(C=C2)OCO3)C(=O)O1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

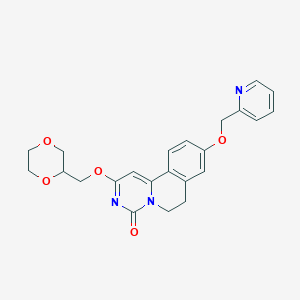
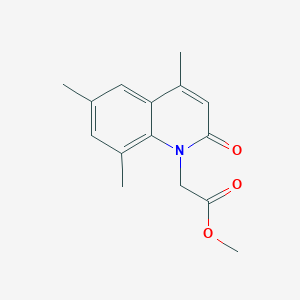

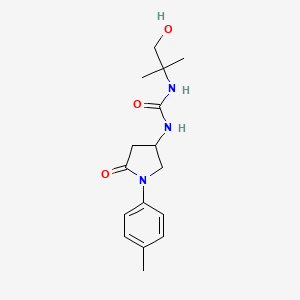
![N-(3,5-dimethylphenyl)-2-(6-(isopropylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2481222.png)
![N1-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2481225.png)
![N-[(Z)-1-(4-ethoxyphenyl)ethylideneamino]-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2481226.png)
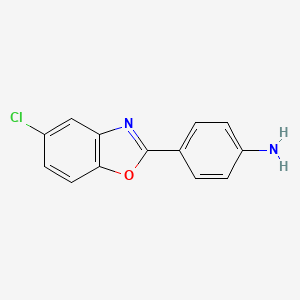
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylbenzamide](/img/structure/B2481230.png)


![1-[(2-bromophenyl)methyl]-1H-pyrazol-5-amine hydrochloride](/img/structure/B2481236.png)

